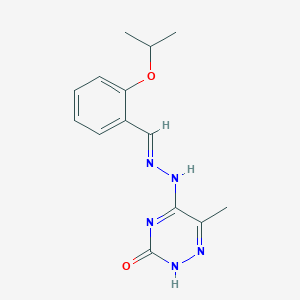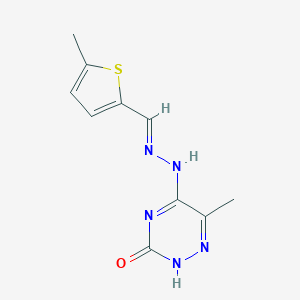![molecular formula C12H8N4O2S B254388 (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, also known as MPTT, is a heterocyclic compound with a unique structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPTT exhibits a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the inhibition of various enzymes and signaling pathways in cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits a range of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione also inhibits the activity of various enzymes involved in cell proliferation and survival. In addition, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione disrupts the cell cycle and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that can be easily modified. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exhibits potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for drug development. However, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has some limitations for lab experiments, including its moderate yield of synthesis and potential toxicity in normal cells.
Direcciones Futuras
There are several future directions for (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione research. One of the potential directions is the development of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione-based drugs for cancer treatment. The modification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione chemical structure can enhance its potency and selectivity towards cancer cells. Another direction is the investigation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's mechanism of action in more detail. The identification of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's molecular targets can provide insights into its biological activity and potential therapeutic applications. Moreover, the evaluation of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione's toxicity and pharmacokinetics in animal models can provide important information for its clinical development.
Métodos De Síntesis
The synthesis of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-mercapto-3-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid. The reaction occurs under reflux conditions for several hours, and the product is obtained in a moderate yield. The chemical structure of (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells. Moreover, (E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has shown promising antifungal and antibacterial properties against various strains of fungi and bacteria.
Propiedades
Nombre del producto |
(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
|---|---|
Fórmula molecular |
C12H8N4O2S |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
(2E)-6-methyl-2-(pyridin-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C12H8N4O2S/c1-7-10(17)14-12-16(15-7)11(18)9(19-12)6-8-4-2-3-5-13-8/h2-6H,1H3/b9-6+ |
Clave InChI |
QVNHJRIHIBXWBU-RMKNXTFCSA-N |
SMILES isomérico |
CC1=NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=NC1=O |
SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
SMILES canónico |
CC1=NN2C(=O)C(=CC3=CC=CC=N3)SC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
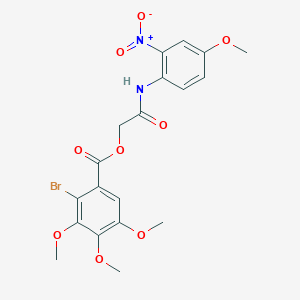
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
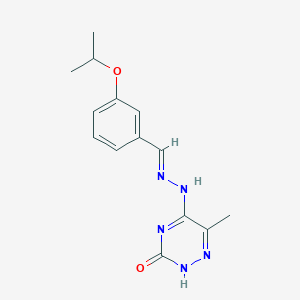

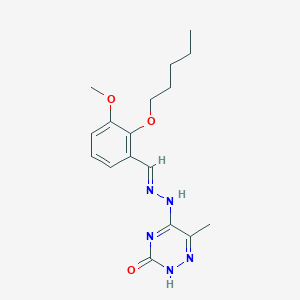
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
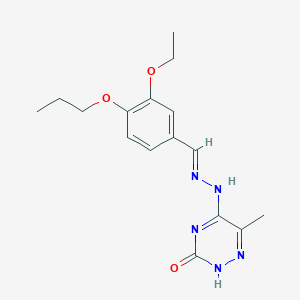
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

